methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate
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Overview
Description
Methyl 4-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of the compound “methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Some related compounds have been shown to inhibit the denaturation of proteins, suggesting potential for anti-inflammatory activity .
Result of Action
Some related compounds have shown potential for anti-inflammatory activity , but the specific effects of this compound need to be studied further.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the reaction of 2-oxo-4-phenyl-2H-chromen-7-ol with methyl 4-(bromomethyl)benzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of dyes and optical brighteners.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-oxo-4-phenyl-2H-benzo(h)chromen-7-yl)oxy)acetate
- (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy) (phenyl)acetic acid
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
Uniqueness
Methyl 4-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)benzoate stands out due to its specific structural features, which confer unique biological activities. Its combination of a coumarin core with a benzoate moiety enhances its potential for diverse applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
methyl 4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-27-24(26)18-9-7-16(8-10-18)15-28-19-11-12-20-21(17-5-3-2-4-6-17)14-23(25)29-22(20)13-19/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVGKLGXVNVFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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